molecular formula C20H12Cl2N2 B2731991 5,7-Dichloro-2,3-diphenylquinoxaline CAS No. 5227-63-4

5,7-Dichloro-2,3-diphenylquinoxaline

Cat. No.: B2731991
CAS No.: 5227-63-4
M. Wt: 351.23
InChI Key: XORRQHUELQPCKK-UHFFFAOYSA-N
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Description

5,7-Dichloro-2,3-diphenylquinoxaline (CAS 5227-63-4) is a high-purity quinoxaline derivative supplied for advanced chemical and pharmaceutical research. This compound is characterized by its molecular formula C20H12Cl2N2 and a molecular weight of 351.23 g/mol . It is provided with a guaranteed purity of ≥99%, a moisture content of ≤0.5%, and total impurities of ≤0.3%, meeting stringent quality standards for research applications . Quinoxaline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological effects. Research into this class of compounds has identified promising biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . Furthermore, quinoxaline cores are significant in the development of anticancer agents, with some derivatives demonstrating in vitro activity against various human cancer cell lines . As such, this compound serves as a critical synthetic intermediate in the discovery and development of new therapeutic agents . Beyond its applications in life sciences, the 2,3-diphenylquinoxaline (DPQ) unit is an efficient electron-withdrawing building block in materials science. Its suitable electronegativity and stable quinoid structure make it valuable for developing organic semiconductors . DPQ-based molecules are investigated for use in organic photovoltaics (OPV) due to their ability to improve donor electron distribution, fine-tune energy levels, and contribute to good charge transport properties . This product is intended for research purposes as a chemical intermediate or building block. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care, storing it in a cool, dry place to maintain its stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dichloro-2,3-diphenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2/c21-15-11-16(22)20-17(12-15)23-18(13-7-3-1-4-8-13)19(24-20)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORRQHUELQPCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)Cl)Cl)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,7 Dichloro 2,3 Diphenylquinoxaline and Analogous Structures

Classical Condensation Reactions for Quinoxaline (B1680401) Ring Formation

The cornerstone of quinoxaline synthesis has traditionally been the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound or its synthetic equivalent. mdpi.combohrium.com This approach, while foundational, has undergone significant refinement to improve yields, reduce reaction times, and employ milder conditions.

Reaction of 1,2-Diamines with 1,2-Dicarbonyl Compounds

The most direct and widely utilized method for constructing the quinoxaline scaffold is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. mdpi.combohrium.com For the specific synthesis of 5,7-dichloro-2,3-diphenylquinoxaline, this involves the reaction of 4,6-dichloro-1,2-phenylenediamine with benzil (B1666583). The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the final quinoxaline product.

Historically, these reactions were often conducted in acidic media, such as acetic acid, or at elevated temperatures in solvents like ethanol (B145695). nih.gov However, contemporary methods have focused on the use of various catalysts to facilitate the reaction under milder conditions. A range of catalysts, including Lewis acids and various solid-supported reagents, have been shown to be effective. For instance, the use of cerium(IV) ammonium (B1175870) nitrate (B79036) in tap water at room temperature has been reported to give excellent yields of quinoxaline derivatives. chim.it

The versatility of this method allows for the synthesis of a wide array of substituted quinoxalines by varying the substituents on both the 1,2-diamine and the 1,2-dicarbonyl compound. The electronic nature of the substituents on the aryl rings of the 1,2-dicarbonyl compound generally has a negligible effect on the reaction yields and times. sid.ir

Table 1: Synthesis of Quinoxaline Derivatives from 1,2-Diamines and 1,2-Dicarbonyl Compounds

1,2-Diamine 1,2-Dicarbonyl Compound Catalyst Solvent Conditions Yield (%) Reference
o-Phenylenediamine (B120857) Benzil (NH₄)₆Mo₇O₂₄·4H₂O EtOH/H₂O Room Temp 95 sid.ir
o-Phenylenediamine Benzil Natural Phosphate (B84403) Methanol (B129727) Room Temp, 5 min 98 nih.gov
4,5-Dimethyl-1,2-phenylenediamine Benzil Natural Phosphate Methanol Room Temp, 1 min 99 nih.gov
4-Chloro-1,2-phenylenediamine Benzil (NH₄)₆Mo₇O₂₄·4H₂O EtOH/H₂O Room Temp 93 sid.ir
Naphthalene-2,3-diamine Benzil (NH₄)₆Mo₇O₂₄·4H₂O EtOH/H₂O Room Temp 96 sid.ir

Condensation with α-Hydroxy Ketones

As an alternative to 1,2-dicarbonyl compounds, α-hydroxy ketones can be employed as synthons for the quinoxaline ring system. mdpi.com This approach necessitates an oxidative step to convert the α-hydroxy ketone into the corresponding 1,2-dicarbonyl intermediate in situ, which then condenses with the 1,2-diamine. researchgate.netthieme-connect.com This tandem oxidation-condensation process offers the advantage of utilizing readily available α-hydroxy ketones.

Various catalytic systems have been developed to facilitate this transformation under aerobic conditions. For example, palladium acetate (B1210297) in the presence of triethylamine (B128534) has been shown to be an effective catalyst for the aerobic oxidation of α-hydroxy ketones and their subsequent condensation with o-phenylenediamines. thieme-connect.com Another effective system involves the use of RuCl₂(PPh₃)₃ in combination with TEMPO. thieme-connect.com The reaction can be performed as a one-pot procedure, providing a direct route to quinoxalines from α-hydroxy ketones. thieme-connect.com Iodine has also been utilized as a catalyst in DMSO, where DMSO acts as both the solvent and the oxidant. nih.govrsc.org

Table 2: Synthesis of Quinoxalines from 1,2-Diamines and α-Hydroxy Ketones

1,2-Diamine α-Hydroxy Ketone Catalyst/Oxidant Solvent Conditions Yield (%) Reference
o-Phenylenediamine 2-Hydroxyacetophenone Pd(OAc)₂/Et₃N Toluene/THF Reflux, 3h 76 thieme-connect.com
o-Phenylenediamine Benzoin Pd(OAc)₂/Et₃N Toluene/THF Reflux, 24h 74 thieme-connect.com
o-Phenylenediamine 2-Hydroxycyclohexanone Pd(OAc)₂/Et₃N Toluene/THF Reflux, 3h 72 thieme-connect.com
o-Phenylenediamine Various α-hydroxy ketones I₂ DMSO Not specified 78-99 nih.govrsc.org

Utilization of α-Haloketones

α-Haloketones, particularly α-bromoketones such as phenacyl bromide, serve as another important class of two-carbon synthons for quinoxaline synthesis. mdpi.comnih.gov The reaction with a 1,2-diamine proceeds via an initial nucleophilic substitution of the halide by one of the amino groups, followed by an intramolecular condensation and subsequent oxidation to the aromatic quinoxaline. nih.gov

This method can be performed under various conditions, from catalyst-free reactions in water at elevated temperatures to catalyzed reactions at room temperature. nih.gov For instance, the reaction of various o-phenylenediamines with substituted phenacyl bromides in water at 80 °C has been shown to proceed without the need for any catalyst or additives. nih.gov Alternatively, catalysts such as pyridine (B92270) in THF can be used to promote the reaction at room temperature, yielding the desired quinoxaline products in good yields within a few hours. nih.gov Zirconium tungstate (B81510) has also been reported as an efficient promoter for this condensation. longdom.org The use of a heterogeneous catalyst like HClO₄·SiO₂ allows for the reaction to proceed smoothly at room temperature with the advantage of easy catalyst recovery and reuse. chim.it

Table 3: Synthesis of Quinoxalines from 1,2-Diamines and α-Haloketones

1,2-Diamine α-Haloketone Catalyst/Conditions Solvent Yield (%) Reference
o-Phenylenediamine Phenacyl bromide None, 80 °C Water Moderate to high nih.gov
o-Phenylenediamine Phenacyl bromide Pyridine (10 mol%) THF Good nih.gov
o-Phenylenediamine Phenacyl bromide HClO₄·SiO₂ Not specified Excellent chim.it
o-Phenylenediamine Substituted phenacyl bromides 5% WO₃/ZrO₂ CH₃CN Excellent longdom.org

Advanced Catalytic Approaches in Quinoxaline Synthesis

In the pursuit of more efficient, sustainable, and environmentally benign synthetic methods, advanced catalytic approaches have gained prominence. These methods often utilize heterogeneous catalysts that offer advantages such as easy separation from the reaction mixture, recyclability, and reduced waste generation.

Heterogeneous Catalysis for Quinoxaline Synthesis

A wide variety of heterogeneous catalysts have been successfully employed for the synthesis of quinoxalines, primarily through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. These catalysts provide an active surface for the reaction to occur, often enhancing the reaction rate and allowing for milder reaction conditions.

Examples of effective heterogeneous catalysts include alumina-supported heteropolyoxometalates, such as molybdophosphovanadates. nih.gov These catalysts have demonstrated high activity for quinoxaline synthesis at room temperature in solvents like toluene, with the catalyst being easily recoverable by simple filtration. nih.gov Other solid supports like silica (B1680970) have also been utilized. nih.gov The use of such solid-supported catalysts aligns with the principles of green chemistry by minimizing catalyst waste and enabling continuous flow processes.

Among the various heterogeneous catalysts, phosphate-based materials have emerged as particularly effective, inexpensive, and environmentally friendly options for quinoxaline synthesis. nih.govnih.govresearchgate.netdergipark.org.tr These catalysts are readily available and can often be sourced from natural materials or even common mineral fertilizers.

Natural phosphate (NP) and synthetic fluorapatite (B74983) phosphate (SFAP) have been shown to be stable and recyclable catalysts for the condensation of 1,2-diamines with 1,2-dicarbonyls in methanol at room temperature. nih.govnih.gov NP, in particular, has demonstrated exceptional catalytic activity, affording quinoxalines in very high yields (92-99%) within short reaction times (1-45 minutes). nih.govnih.gov The catalytic activity of natural phosphate is attributed to its apatite structure. nih.gov

Furthermore, common phosphate-based mineral fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), and triple-super phosphate (TSP) have been successfully utilized as heterogeneous catalysts for this transformation. nih.govresearchgate.netdergipark.org.tr These catalysts promote the reaction in ethanol at ambient temperature, providing excellent yields of the desired quinoxaline products. A key advantage of these phosphate-based catalysts is their excellent recyclability; they can be recovered by simple filtration and reused for multiple reaction cycles with only a slight decrease in catalytic activity. researchgate.netdergipark.org.tr

Table 4: Application of Phosphate-Based Catalysts in Quinoxaline Synthesis

Catalyst 1,2-Diamine 1,2-Dicarbonyl Compound Solvent Conditions Yield (%) Reference
Natural Phosphate (NP) o-Phenylenediamine Benzil Methanol Room Temp, 5 min 98 nih.gov
Synthetic Fluorapatite Phosphate (SFAP) o-Phenylenediamine Benzil Methanol Room Temp, 60 min 95 nih.gov
Mono-ammonium Phosphate (MAP) o-Phenylenediamine Benzil Ethanol Room Temp, 4 min 96 researchgate.netdergipark.org.tr
Di-ammonium Phosphate (DAP) o-Phenylenediamine Benzil Ethanol Room Temp, 2 min 98 researchgate.netdergipark.org.tr
Triple-super Phosphate (TSP) o-Phenylenediamine Benzil Ethanol Room Temp, 2 min 97 researchgate.netdergipark.org.tr
Metal Oxide Catalysts (e.g., Al2O3–ZrO2)

Mixed metal oxides have emerged as robust heterogeneous catalysts in organic synthesis due to their high thermal stability and tunable acidic and basic properties. Among these, alumina-zirconia (Al2O3–ZrO2) composites have shown promise in facilitating the synthesis of quinoxaline derivatives. The catalytic activity of these materials is attributed to the presence of both Lewis and Brønsted acid sites, which can activate the carbonyl groups of the dicarbonyl compound, thereby promoting the condensation reaction with the diamine.

The synthesis of quinoxalines using Al2O3–ZrO2 catalysts is typically carried out by refluxing a mixture of the substituted o-phenylenediamine and a 1,2-dicarbonyl compound in a suitable solvent like ethanol. researchgate.netrsc.org The heterogeneous nature of the catalyst allows for easy separation from the reaction mixture and potential for recycling, which aligns with the principles of green chemistry. While specific studies on the synthesis of this compound using Al2O3–ZrO2 are not extensively detailed in the readily available literature, the general applicability of this catalytic system to a wide range of substituted quinoxalines suggests its potential utility for this specific transformation. The reaction conditions and yields are influenced by the composition of the mixed oxide and the reaction parameters such as temperature and solvent.

Supported Catalysts

The immobilization of catalytically active species on solid supports is a widely adopted strategy to enhance catalyst stability, facilitate recovery, and enable reuse. Various supported catalysts have been developed for quinoxaline synthesis, offering advantages over their homogeneous counterparts.

One notable example is the use of nanoparticle-supported cobalt catalysts. These catalysts have demonstrated excellent activity and stability in the synthesis of substituted quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds under mild reaction conditions. researchgate.net The reactions are typically performed in ethanol at reflux, and the catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity.

Another class of effective supported catalysts includes alumina-supported heteropolyoxometalates. These materials have been successfully employed for the synthesis of quinoxaline derivatives at room temperature, showcasing high yields and excellent selectivity. nih.gov The catalytic process involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound in a solvent like toluene. The catalyst can be easily recovered and reused, making it an attractive option for sustainable chemical processes.

The following table summarizes representative examples of supported catalysts used in the synthesis of quinoxaline derivatives.

Table 1: Supported Catalysts in Quinoxaline Synthesis

Catalyst Reactants Solvent Temperature Time Yield (%) Reference
Nanoparticle-supported Cobalt 1,2-diamino-4-nitrobenzene, Benzil Ethanol Reflux 90 min 92 researchgate.net
Alumina-supported CuH2PMo11VO40 o-phenylenediamine, Benzil Toluene 25°C 2 h 92 nih.gov

Organocatalysis in Quinoxaline Formation

Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction in recent years as a powerful tool in organic synthesis. This approach offers a metal-free alternative and often proceeds under mild reaction conditions with high efficiency. A variety of organocatalysts have been explored for the synthesis of quinoxalines, demonstrating broad substrate scope and functional group tolerance.

For instance, a heteroditopic macrocycle has been shown to act as an efficient nanoreactor for the synthesis of related heterocyclic structures in water, highlighting the potential for organocatalysis in aqueous media. beilstein-journals.org While specific applications to this compound are not explicitly detailed, the general principles of organocatalytic activation of carbonyl compounds are applicable. Typically, these reactions involve the activation of the dicarbonyl compound by the organocatalyst, followed by nucleophilic attack by the diamine and subsequent cyclization and dehydration to form the quinoxaline ring. The choice of organocatalyst and reaction conditions can influence the efficiency and selectivity of the transformation.

Metal-Free Synthetic Protocols

The development of metal-free synthetic methods is a key goal in modern organic chemistry to avoid the potential toxicity and environmental impact associated with residual metals in the final products. Several metal-free protocols for the synthesis of quinoxalines have been reported, often relying on the inherent reactivity of the starting materials or the use of non-metallic promoters.

One common approach involves the direct condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, which can sometimes proceed without a catalyst, particularly at elevated temperatures or under specific reaction conditions such as microwave irradiation. ijiset.comrsc.org The use of reagents like ammonium chloride in methanol has also been reported as an efficient, acid- and metal-free catalyst system for quinoxaline synthesis at room temperature, providing excellent yields in short reaction times. scielo.br Furthermore, the reaction can be promoted by non-metallic catalysts such as iodine in solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile. These methods offer a straightforward and environmentally benign route to a wide range of quinoxaline derivatives.

Photocatalytic Methods (e.g., Visible Light-Induced Reactions)

Photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, utilizing visible light as an abundant and renewable energy source. This approach allows for the activation of molecules under mild conditions, often leading to unique reactivity and selectivity. In the context of quinoxaline synthesis, visible light-induced methods have been developed, primarily focusing on the functionalization of the quinoxaline core rather than its initial formation.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its analogs is crucial for developing sustainable and environmentally responsible manufacturing processes.

Solvent-Free and Aqueous Medium Reactions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. To this end, solvent-free reaction conditions and the use of water as a benign solvent have been extensively investigated for quinoxaline synthesis.

Solvent-free synthesis of quinoxalines can be achieved through various techniques, including microwave irradiation and sonication. ijiset.comrsc.orgajrconline.org These methods often lead to significantly reduced reaction times and improved yields compared to conventional heating. For instance, the condensation of o-phenylenediamine and benzil can be carried out under solvent-free conditions using a sulfated polyborate catalyst, offering high yields and short reaction times. ijidd.com

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of quinoxaline derivatives in aqueous media has been successfully demonstrated using various catalytic systems. For example, iodine has been used as a catalyst for the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds in water under reflux conditions, providing a simple and efficient green route to these heterocycles. ajrconline.org The use of ultrasound irradiation in the synthesis of 6,7-dichloro-2,3-diphenylquinoxaline (B1237602) has also been reported, highlighting a greener approach to this class of compounds. researchgate.net

The following table provides examples of green synthetic approaches to quinoxaline derivatives.

Table 2: Green Synthesis of Quinoxaline Derivatives

Method Reactants Catalyst/Conditions Solvent Time Yield (%) Reference
Ultrasound 4,5-dichloro-1,2-phenylenediamine, Benzil Ultrasound Ethanol - - researchgate.net
Microwave o-phenylenediamine, Benzil Microwave Ethanol 55 s 60 ijiset.com
Solvent-free o-phenylenediamine, Benzil Sulfated polyborate None 5-15 min 90-96 ijidd.com
Aqueous Medium o-phenylenediamine, Benzil Iodine Water 60-200 min 85-95 ajrconline.org

Recyclability and Reusability of Catalytic Systems

The development of environmentally benign synthetic methods has led to a focus on recyclable and reusable catalytic systems. In the synthesis of quinoxaline derivatives, heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, often without a significant loss of activity. chim.itresearchgate.net

Several studies have highlighted the use of various recyclable catalysts for quinoxaline synthesis. For instance, alumina-supported heteropolyoxometalates have been shown to be effective and can be recovered and reused for several cycles with minimal decrease in reactivity. nih.govnih.gov Similarly, nanocatalysts, such as those based on silica nanoparticles or magnetic nanoparticles like Fe₃O₄, offer high efficiency and easy separation using an external magnet for subsequent reuse. rsc.org One study demonstrated that a Fe₃O₄@SiO₂/Schiff base/Co(II) catalyst could be recycled and reused five times with yields remaining above 94%. rsc.org

Other notable recyclable catalytic systems include:

Mesoporous ZrO₂/MxOy (M = Al, Ga, In, and La) mixed metal oxides supported on MCM-41 , which showed no evident loss in catalytic activity after four uses. chim.it

Nanozeolite clinoptilolite functionalized with propylsulfonic acid (NZ-PSA) , which serves as a practical heterogeneous catalyst. chim.it

Sulfated polyborate , which is noted for its recyclability without significant loss in catalytic activity. ias.ac.in

Ceria and modified ceria catalysts , from which the product can be separated by simple filtration, allowing the catalyst to be recycled and reused multiple times without a noticeable decrease in activity. researchgate.netstmjournals.in

Phosphate-based mineral fertilizers (MAP, DAP, and TSP) have been used as heterogeneous catalysts that can be recovered by filtration and retain their catalytic activity for up to six cycles with only a slight decrease in yield. dergipark.org.tr

The reusability of these catalysts is a key factor in developing sustainable and cost-effective synthetic protocols. The data below illustrates the performance of some of these catalysts over several cycles.

Catalyst SystemSolventCycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Cycle 4 Yield (%)Cycle 5 Yield (%)
Alumina-Supported CuH₂PMo₁₁VO₄₀ nih.govToluene9291919089
Fe₃O₄@SiO₂/Schiff base/Co(II) rsc.orgEthanol9796969594
ZrO₂/Al₂O₃-MCM-41 chim.itAcetonitrile98979796-
Ceria-Zirconia stmjournals.inNot Specified9594939392
Diammonium Phosphate (DAP) dergipark.org.trEthanol9897979695

Regioselectivity and Functional Group Tolerance in this compound Synthesis

When synthesizing substituted quinoxalines, such as this compound, from unsymmetrically substituted o-phenylenediamines, regioselectivity becomes a critical consideration. The reaction of 4,6-dichloro-1,2-phenylenediamine with an unsymmetrical 1,2-dicarbonyl compound could potentially yield two different regioisomers. However, in the case of synthesizing this compound, the reaction utilizes benzil, a symmetrical dicarbonyl compound, which obviates the issue of regioselectivity, leading to a single product.

Research into the synthesis of analogous quinoxaline structures demonstrates that modern synthetic methods often exhibit high regioselectivity. organic-chemistry.org For instance, gold-catalyzed intramolecular hydroamination of alkynes to form functionalized quinoxaline-containing polycyclic compounds has been shown to be highly selective, exclusively forming the 6-exo-dig cyclization product. nih.gov

Functional group tolerance is another crucial aspect of synthetic methodologies, allowing for the preparation of a diverse range of quinoxaline derivatives. Many modern catalytic systems are designed to be compatible with a wide array of functional groups. For example, copper-catalyzed cycloamination reactions for quinoxaline synthesis have been shown to have broad functional group tolerance. organic-chemistry.org Similarly, methods utilizing sulfated polyborate as a catalyst are noted for their ability to tolerate a variety of functional groups. ias.ac.in This tolerance is essential for synthesizing complex molecules that may contain sensitive moieties which could be affected by harsh reaction conditions.

Optimization of Reaction Parameters: Temperature, Solvent Effects, and Catalyst Loading

Optimizing reaction parameters is essential for maximizing the yield and efficiency of the synthesis of this compound and its analogs. Key parameters that are frequently optimized include temperature, solvent, and catalyst loading.

Temperature: Many modern synthetic protocols for quinoxalines aim for mild reaction conditions, often operating at room temperature to reduce energy consumption and minimize side reactions. nih.govnih.gov For example, the use of alumina-supported heteropolyoxometalates allows for the efficient synthesis of quinoxalines at 25°C. nih.gov However, in some cases, elevated temperatures are necessary to achieve a reasonable reaction rate and yield. For instance, a study using a phase transfer catalyst for the synthesis of 2-substituted-6-chloroquinoxalines found that increasing the temperature from 50-55°C to 70-75°C resulted in a better yield. rasayanjournal.co.in

Solvent Effects: The choice of solvent can significantly influence the reaction outcome. While traditional methods often used ethanol or acetic acid, green chemistry principles have encouraged the use of more environmentally friendly solvents like water or even solvent-free conditions. nih.govsapub.org In a study optimizing the synthesis of 2,3-diphenylquinoxaline (B159395), various solvents were tested, with an ethanol/water mixture proving to be highly effective. sapub.org In other cases, solvent-free conditions have been found to be superior, offering both economic and ecological benefits. ias.ac.in

Catalyst Loading: The amount of catalyst used is another critical parameter to optimize. Ideally, the lowest possible catalyst loading that provides a high yield in a reasonable time is desired. For the synthesis of 2,3-diphenylquinoxaline using a sulfated polyborate catalyst, it was found that a 10 wt% catalyst loading was optimal, with higher amounts not providing any significant advantage. ias.ac.in Similarly, when using ceria-based catalysts, an increase in catalytic amount from 6 to 12 mol% increased the yield, but further increases had a negligible effect. researchgate.net

The table below summarizes the optimization of various parameters for the synthesis of 2,3-diphenylquinoxaline, a close analog to the target compound.

ParameterCatalystConditionTimeYield (%)
Temperature Sulfated Polyborate (10 wt%)80°C (Solvent-free)25 min75
Sulfated Polyborate (10 wt%)100°C (Solvent-free)15 min96
Sulfated Polyborate (10 wt%)120°C (Solvent-free)15 min96
Solvent Phenol (20 mol%)H₂O180 min76
Phenol (20 mol%)EtOH/H₂O (1:1)120 min85
Phenol (20 mol%)EtOH/H₂O (7:3)60 min94
Catalyst Loading Sulfated Polyborate2.5 wt%60 min84
Sulfated Polyborate5 wt%30 min92
Sulfated Polyborate10 wt%15 min96
Sulfated Polyborate15 wt%15 min96

Data compiled from studies on analogous quinoxaline syntheses. ias.ac.insapub.org

Advanced Spectroscopic and Structural Characterization of 5,7 Dichloro 2,3 Diphenylquinoxaline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For 2,3-diphenylquinoxaline (B159395) derivatives, the ¹H NMR spectrum is typically characterized by signals in the aromatic region (approximately 7.0-8.5 ppm).

In the case of the isomeric compound 6,7-dichloro-2,3-diphenylquinoxaline (B1237602) , the protons on the quinoxaline (B1680401) core appear as a singlet at 8.20 ppm, indicating their chemical equivalence. rsc.org The protons of the two phenyl groups at positions 2 and 3 exhibit more complex signals, appearing as multiplets between 7.25 and 7.43 ppm. rsc.org

For the target molecule, 5,7-dichloro-2,3-diphenylquinoxaline , the two protons on the quinoxaline ring (at positions 6 and 8) would be in different chemical environments and are expected to appear as distinct signals, likely doublets, due to spin-spin coupling. The ten protons of the two phenyl rings would produce a series of multiplets in the aromatic region, similar to those observed for other 2,3-diphenylquinoxaline derivatives. researchgate.net

Table 1: Representative ¹H NMR Data for Dichloro-2,3-diphenylquinoxaline Derivatives Data presented for a closely related isomer.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The spectra for 2,3-diphenylquinoxaline derivatives show a series of signals in the aromatic region (typically 120-155 ppm).

For 6,7-dichloro-2,3-diphenylquinoxaline , the ¹³C NMR spectrum displays signals corresponding to the carbons of the quinoxaline core and the phenyl rings. The carbons bearing the chlorine atoms (C-6 and C-7) and the carbons of the pyrazine (B50134) ring (C-2, C-3, C-4a, C-8a) are clearly distinguishable. rsc.org For instance, the carbons directly attached to the nitrogen atoms (C-2 and C-3) resonate at approximately 154 ppm, while other aromatic carbons appear between 128 and 142 ppm. rsc.org

In This compound , the carbon atoms of the quinoxaline ring would exhibit a distinct pattern of chemical shifts due to the specific substitution pattern of the chlorine atoms, allowing for its differentiation from other isomers.

Table 2: Representative ¹³C NMR Data for 6,7-Dichloro-2,3-diphenylquinoxaline Data presented for a closely related isomer.

While specific data for this compound using specialized NMR techniques are not widely reported, their application would be invaluable for unambiguous structural confirmation.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹H and ¹³C signals of the quinoxaline and phenyl rings.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC would be crucial for establishing the connectivity between the phenyl rings and the quinoxaline core, as well as confirming the substitution pattern on the benzene (B151609) portion of the quinoxaline.

Fluorine-19 (¹⁹F) NMR: For fluorinated derivatives of this compound, ¹⁹F NMR would be an essential tool. It provides information on the chemical environment of fluorine atoms, and fluorine-fluorine or fluorine-proton coupling constants can offer significant structural insights. researchgate.netsoton.ac.uk

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of a 2,3-diphenylquinoxaline derivative provides a characteristic fingerprint, with specific absorption bands corresponding to the vibrations of its functional groups. researchgate.net

Key vibrational modes for this class of compounds include:

C=N stretching: This appears as a characteristic absorption in the range of 1550-1620 cm⁻¹. For 2,3-diphenylquinoxaline, a C=N stretch is reported around 1556 cm⁻¹.

Aromatic C=C stretching: Multiple bands are typically observed in the 1400-1600 cm⁻¹ region.

Aromatic C-H stretching: These vibrations are found above 3000 cm⁻¹.

C-Cl stretching: For this compound, the carbon-chlorine stretching vibrations would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

The specific pattern of absorptions, particularly in the fingerprint region (below 1500 cm⁻¹), is unique to the substitution pattern of the molecule. mdpi.com

Table 3: General IR Absorption Regions for 2,3-Diphenylquinoxaline Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectra of 2,3-diphenylquinoxaline and its derivatives are characterized by intense absorption bands corresponding to π → π* transitions within the conjugated aromatic system. mdpi.com

For the parent 2,3-diphenylquinoxaline, a characteristic absorption peak is observed at approximately 344 nm. mdpi.com The introduction of substituents, such as chlorine atoms, can cause shifts in the absorption maxima (λmax). These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, depend on the nature and position of the substituent. Halogenated derivatives are known to exhibit these effects, which provide insight into how substitution modifies the electronic structure of the molecule. d-nb.infonih.gov Certain derivatives exhibit absorption peaks situated between 285 nm and 550 nm. d-nb.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For This compound (molecular formula C₂₀H₁₂Cl₂N₂), the molecular weight is approximately 351.24 g/mol .

In an electron ionization (EI) mass spectrum, the compound would exhibit a prominent molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this peak would appear as a characteristic cluster of peaks. Specifically, for a molecule containing two chlorine atoms, one would expect to see an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak with a relative intensity ratio of approximately 9:6:1. beilstein-journals.org

The fragmentation pattern in the mass spectrum provides further structural information. For 2,3-diphenylquinoxaline, the molecular ion peak is typically the base peak at m/z = 282. nist.gov Fragmentation may involve the loss of phenyl groups or cleavage of the quinoxaline ring system, providing valuable data for confirming the core structure. spectrabase.com

Table 4: List of Compounds Mentioned

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In the study of quinoxaline derivatives, ESI-MS is a crucial tool for determining molecular weight and obtaining initial structural information through fragmentation analysis.

For quinoxaline compounds, ESI is typically conducted in the positive ion mode. This is because the nitrogen atoms in the quinoxaline ring are basic and can be readily protonated to form a positively charged ion. researchgate.netnih.gov The resulting mass spectrum for a quinoxaline derivative will generally show a prominent peak corresponding to the protonated molecule, denoted as [M+H]⁺. nih.govusfq.edu.ec

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). nih.govusfq.edu.ec The resulting fragmentation pattern can help to confirm the connectivity of the molecule. For this compound, fragmentation might involve the loss of chlorine atoms or cleavage of the phenyl groups, providing valuable structural insights.

Table 1: Predicted ESI-MS Data for this compound

Ion Predicted m/z Notes
[M+H]⁺ ~351 The protonated molecular ion.
[M+Na]⁺ ~373 A sodium adduct may also be observed.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a compound. cedia.edu.ec By providing highly accurate mass measurements, often to within a few parts per million (ppm), HRMS allows for the calculation of a precise molecular formula. This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound (C₂₀H₁₂Cl₂N₂), the theoretical monoisotopic mass of the neutral molecule can be calculated with high precision. The expected protonated molecule, [C₂₀H₁₃Cl₂N₂]⁺, would be the primary ion observed in a positive-ion mode HRMS experiment, typically using an ESI source.

The accurate mass measurement obtained from HRMS provides strong evidence for the elemental formula and, by extension, the identity of the compound. This is particularly important when characterizing newly synthesized molecules or when analyzing complex mixtures.

While no specific experimental HRMS data for this compound has been reported in the reviewed literature, the theoretical accurate mass provides a benchmark for its identification.

Table 2: Theoretical HRMS Data for this compound

Molecular Formula Ion Formula Theoretical Monoisotopic Mass (Da)
C₂₀H₁₂³⁵Cl₂N₂ [C₂₀H₁₃³⁵Cl₂N₂]⁺ 351.0456
C₂₀H₁₂³⁵Cl³⁷ClN₂ [C₂₀H₁₃³⁵Cl³⁷ClN₂]⁺ 353.0426
C₂₀H₁₂³⁷Cl₂N₂ [C₂₀H₁₃³⁷Cl₂N₂]⁺ 355.0397

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

Direct experimental XRD data for this compound was not found in the surveyed scientific literature. However, the crystal structure of a closely related isomer, 7,8-Dichloro-2,3-diphenylquinoxaline, has been reported. usfq.edu.eccedia.edu.ec Analysis of this structure can provide valuable insights into the likely solid-state conformation of the 5,7-dichloro isomer.

In the case of 7,8-Dichloro-2,3-diphenylquinoxaline, the dihedral angle between the two phenyl rings attached to the quinoxaline core is 57.0(1)°. usfq.edu.ec This significant twist is a common feature in 2,3-diphenylquinoxaline derivatives and arises from steric hindrance between the phenyl groups. researchgate.net It is highly probable that this compound would adopt a similarly twisted conformation in the solid state.

The crystal packing of these types of molecules is often influenced by π-π stacking interactions between the aromatic rings. The specific arrangement of molecules in the crystal lattice of this compound would likely be a result of a balance between these attractive forces and the steric demands of the chloro and phenyl substituents.

Table 3: Crystallographic Data for the Related Compound 7,8-Dichloro-2,3-diphenylquinoxaline

Parameter Value Reference
Chemical Formula C₂₀H₁₂Cl₂N₂ usfq.edu.ec
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.057(2)
b (Å) 22.474(5)
c (Å) 15.004(7)
β (°) 109.76(3)
Volume (ų) 3826
Z 4
Dihedral Angle (Phenyl Rings) 57.0(1)° usfq.edu.ec

Data for 7,8-Dichloro-2,3-diphenylquinoxaline is presented as an illustrative example due to the absence of specific data for the 5,7-dichloro isomer.

Computational and Theoretical Investigations of this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that specific computational and theoretical studies focusing solely on the compound This compound (CAS No. 5227-63-4) are not publicly available.

While extensive research exists for the broader class of quinoxaline derivatives, including theoretical investigations into related structures such as 6,7-difluoro-2,3-diphenylquinoxaline and other substituted 2,3-diphenylquinoxalines, the explicit data required to populate the requested sections for the 5,7-dichloro isomer could not be located.

Therefore, it is not possible to provide a detailed, scientifically accurate article covering the following topics specifically for this compound at this time:

Computational Chemistry and Theoretical Investigations of 5,7 Dichloro 2,3 Diphenylquinoxaline

Quantum Chemical Descriptors and Structure-Property Relationship Studies (non-biological focus)

To generate the requested content would require fabricating data or incorrectly applying findings from structurally different molecules, which would be scientifically unsound.

Research on Applications in Materials Science and Industrial Technologies

Organic Electronic Materials Based on Quinoxaline (B1680401) Derivatives

Quinoxaline derivatives are recognized as versatile building blocks for π-conjugated systems due to their inherent electron-deficient nature, high thermal stability, and electrochemical stability. researchgate.net The introduction of halogen atoms, such as chlorine, onto the quinoxaline core is a key strategy for tuning the material's electronic properties, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov This modulation is critical for designing efficient organic electronic devices.

Quinoxaline-based compounds are among the most utilized emitters for creating efficient yellow, orange, and red OLEDs. researchgate.net Their electron-accepting character makes them suitable for use in various device architectures. While direct studies on 5,7-Dichloro-2,3-diphenylquinoxaline are not extensively documented, research on analogous structures provides insight into its potential. For instance, different donor-acceptor-donor (D-A-D) systems using a quinoxaline acceptor have been tested in fluorescent OLEDs, demonstrating high external quantum efficiencies (EQE). researchgate.net A related compound, bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II), has been successfully used as a light-emitting material, exhibiting bright green electroluminescence, which underscores the utility of dichlorinated heterocyclic systems in OLED fabrication. researchgate.net The properties of these materials suggest that this compound could serve as a valuable component, either as an emissive material or as a host in OLED devices.

Table 1: Performance of select Quinoxaline-based OLEDs

Device Structure/Emitter TypeColorMax EQE (%)Reference
D-A-D system with Quinoxaline acceptorDeep Red4.5 researchgate.net
Doped exciplex host with Quinoxaline acceptor-7.0 researchgate.net
bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II)Green- researchgate.net

Note: This table presents data for analogous quinoxaline derivatives to illustrate the potential of this class of compounds in OLEDs.

The strong electron-accepting nature of the quinoxaline moiety makes its derivatives highly attractive for use in organic photovoltaics. researchgate.netd-nb.info They can function as electron acceptors or as part of the π-bridge in donor-π-acceptor (D-π-A) sensitizers for DSSCs. nih.gov The introduction of chlorine atoms onto the molecular backbone is a proven strategy to modulate the electronic energy levels and improve device performance. nih.govresearchgate.net

In the context of OSCs, small-molecule acceptors (SMAs) incorporating a chlorinated pyrido[2,3-b]quinoxaline (B14754064) core have been developed. nih.govresearchgate.net Studies revealed that the strategic placement of chlorine atoms elevates the LUMO energy levels and can lead to more favorable molecular packing and smaller π-π stacking distances. nih.govresearchgate.net These modifications enhance exciton (B1674681) dissociation and charge transport, contributing to improved power conversion efficiencies (PCE). For example, a non-fullerene acceptor featuring a 6,7-difluoro-2,3-diphenylquinoxaline core, a close structural analog to the dichloro- version, demonstrated superior optoelectronic properties and achieved a PCE of 12.32%. nih.gov Another study on a 2,3-diphenyl-substituted quinoxaline core for a small molecule donor resulted in a material with a narrow band-gap of 1.88 eV and broad absorption, suitable for solar cell applications. rsc.org These findings highlight the significant potential of this compound as a component in next-generation organic solar cells.

Quinoxaline derivatives have emerged as promising candidates for n-type semiconductor materials in Organic Field-Effect Transistors (OFETs). nih.gov Their properties, including high electron mobility and optimal energy levels, can be tailored for OFET applications. The electron-deficient nature of the quinoxaline core is fundamental to its function as an n-type material, facilitating the transport of electrons.

Research into conjugated polymers incorporating quinoxaline has demonstrated their potential in constructing novel organic semiconductors. A polymer based on a quinoxaline chromophore exhibited p-type semiconductor behavior with a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.org The material also showed good air stability, with a HOMO energy level of -5.48 eV, which is lower than the oxidation threshold of air. frontiersin.org While this example shows p-type behavior, the inherent electron-accepting properties of the quinoxaline unit are more commonly exploited for n-type or ambipolar transport, especially with the addition of electron-withdrawing groups like chlorine. nih.govd-nb.info Theoretical investigations of 2,3-diphenylquinoxaline (B159395) derivatives indicate that they can act as bipolar materials, meaning they can transport both holes and electrons, which is advantageous for various electronic applications. researchgate.netd-nb.info

Table 2: Transistor Characteristics of a Quinoxaline-Based Polymer Semiconductor

MaterialTypeHole Mobility (cm² V⁻¹ s⁻¹)HOMO Level (eV)Reference
PQ1 (Quinoxaline-based D-A Polymer)p-type0.12-5.48 frontiersin.org

Note: This table shows data for a related quinoxaline polymer to demonstrate the semiconducting potential of the core structure.

The fundamental electron-deficient character of the quinoxaline ring system makes its derivatives excellent candidates for electron transport materials (ETMs) in various organic electronic devices. Their strong electron-accepting ability facilitates efficient electron injection and transport. nih.gov The incorporation of halogen atoms further enhances this property by lowering the LUMO energy level.

A study on noncovalently fused-ring electron acceptors featuring a 6,7-difluoro-2,3-diphenylquinoxaline core found that this structural motif improved backbone coplanarity, enhanced optical absorption, and improved carrier mobility. nih.gov The strategic use of halogen atoms can reduce charge recombination, a critical factor for efficient device operation. The alignment of the LUMO energy level of the quinoxaline derivative with the conduction band of other materials (like TiO₂ in DSSCs) is crucial for optimizing charge transfer efficiency. nih.gov This makes halogenated 2,3-diphenylquinoxaline systems like this compound highly promising for development as specialized electron transport materials.

Photofunctional Materials

Beyond their use in electronic devices, quinoxaline derivatives often exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications as photofunctional materials.

Fluorescent probes are molecules designed to change their fluorescence properties in response to a specific environmental stimulus, such as pH or the presence of certain analytes. nih.gov Quinoxaline-based structures are widely investigated for these applications due to their inherent optical properties. mdpi.com For example, amino-substituted quinoxalines have been developed as dual colorimetric and fluorescent sensors for measuring pH in aqueous media. mdpi.com

While specific studies on this compound as a fluorescent probe are limited, related halogenated compounds have shown promise. For instance, 2′,7′-dichloro-5(6)-carboxyfluorescein has been identified as a potential fluorescent probe, indicating that the presence of chlorine atoms is compatible with fluorescence applications. researchgate.net The fluorescence of quinoxaline derivatives can be tuned by altering the substituents on the core ring system. The combination of the rigid quinoxaline core with phenyl groups can lead to materials with significant fluorescence, and the addition of chloro- groups would further modify the electronic transitions, potentially leading to useful sensing capabilities.

Electrochromic Devices

Quinoxaline derivatives are recognized as attractive electron-transporting materials, a key characteristic for their use in various electronic devices, including those with electrochromic properties. beilstein-journals.orgqmul.ac.uk Electrochromic devices (ECDs) can change their optical properties, such as color and transparency, when a voltage is applied. This functionality is crucial for applications like smart windows, displays, and sensors. beilstein-journals.org

The versatility of the quinoxaline structure allows for molecular engineering to fine-tune its electrochemical and optical properties. rsc.org For instance, a study on pyrrolo[1,2-α]quinoxaline-based materials demonstrated that modifying the structure with different substituents could alter the compound's energy gap, directly impacting its electrochemical activity and the performance of the resulting electrochromic device. rsc.org Researchers have successfully developed ECDs using quinoxaline-based copolymers that exhibit reversible color changes and high stability. rsc.orgresearchgate.net For example, a 5,8-bis(3,4-ethylenedioxythiophene)quinoxaline monomer was used to create a polymer thin film that transitions from a vibrant green in its neutral state to light yellow when oxidized, showing promise for adaptive camouflage and smart display applications. mdpi.com The inherent charge transfer properties and stability of the quinoxaline core make it a valuable component in the development of next-generation electrochromic materials. beilstein-journals.orgresearchgate.net

Corrosion Inhibition Studies with Quinoxaline Derivatives

While specific studies on this compound as a corrosion inhibitor are not widely documented, the broader family of quinoxaline derivatives has been extensively investigated and proven to be highly effective in protecting metals, particularly mild steel, from corrosion in acidic environments. research-nexus.netelectrochemsci.orgresearchgate.net The protective action of these organic compounds stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. electrochemsci.org The presence of nitrogen atoms, aromatic rings, and other functional groups in the quinoxaline structure facilitates this adsorption process. electrochemsci.org

Electrochemical Testing and Surface Analysis Techniques

The efficacy of quinoxaline derivatives as corrosion inhibitors is rigorously evaluated using a combination of electrochemical and surface analysis techniques. tandfonline.com

Electrochemical Techniques:

Potentiodynamic Polarization (Tafel Plots): This method helps determine the kinetics of the corrosion reaction and the nature of the inhibitor. Studies on various quinoxaline derivatives consistently show that they function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a slight cathodic prevalence. research-nexus.netelectrochemsci.orgresearchgate.nethilarispublisher.comnajah.edu

Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the inhibitor film at the metal-electrolyte interface. jmaterenvironsci.com The results for quinoxaline inhibitors typically show an increase in the charge transfer resistance (Rct) with increasing inhibitor concentration. researchgate.net This indicates the formation of a more robust protective layer that hinders the charge transfer process responsible for corrosion. researchgate.net The data often presents as a single capacitive loop, suggesting the corrosion process is controlled by charge transfer. researchgate.net

Surface Analysis Techniques:

Scanning Electron Microscopy (SEM): SEM is employed to visualize the morphology of the metal surface. tandfonline.comresearchgate.net In the absence of an inhibitor, the steel surface appears rough and heavily damaged by the acid. In contrast, surfaces treated with quinoxaline derivatives are significantly smoother, confirming the formation of a protective film that prevents acid attack. research-nexus.net

Energy Dispersive Spectroscopy (EDS): Often coupled with SEM, EDS analyzes the elemental composition of the surface, confirming the presence of elements from the inhibitor molecule adsorbed on the metal. research-nexus.net

Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical information at a high resolution, further detailing the smoothness of the protected metal surface compared to a corroded one. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): This technique provides detailed information about the chemical composition and bonding states of the elements on the surface, helping to elucidate the chemical interactions between the inhibitor and the metal. tandfonline.comnumberanalytics.com

The following table summarizes typical data obtained from electrochemical tests for quinoxaline derivatives, demonstrating the increase in inhibition efficiency with concentration.

Inhibitor Concentration (M)Charge Transfer Resistance (Rct, Ω cm²)Inhibition Efficiency (IE%)
0 (Blank)50-
1 x 10⁻⁶25080.0
1 x 10⁻⁵60091.7
1 x 10⁻⁴120095.8
1 x 10⁻³250098.0

Note: The data presented is illustrative, based on typical findings in the literature for quinoxaline derivatives.

Adsorption Behavior and Isotherms

The mechanism of corrosion inhibition by quinoxaline derivatives is fundamentally based on their adsorption onto the metal surface. electrochemsci.org This process is typically analyzed using adsorption isotherms, which relate the concentration of the inhibitor in the solution to the extent of surface coverage (θ).

Numerous studies have found that the adsorption of quinoxaline derivatives on mild steel surfaces in acidic solutions conforms to the Langmuir adsorption isotherm . research-nexus.netelectrochemsci.orgresearchgate.nethilarispublisher.comnajah.eduresearchgate.netresearchgate.net The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface, with no interaction between the adsorbed molecules. imist.ma This adherence suggests that the inhibitor molecules occupy specific, uniform active sites on the metal surface. researchgate.netimist.ma

The adsorption process can involve both physical adsorption (physisorption), due to electrostatic interactions, and chemical adsorption (chemisorption), which involves charge sharing or transfer between the inhibitor molecules and the metal's d-orbitals to form a coordinate bond. researchgate.net The calculated values of the Gibbs free energy of adsorption (ΔG°ads) from experimental data often point towards a mixed-mode adsorption mechanism that is predominantly chemical in nature. researchgate.net

Applications in Catalysis

The unique electronic and structural properties of quinoxaline derivatives make them excellent candidates for use as ligands in coordination chemistry, leading to the formation of metal complexes with significant catalytic activity. tandfonline.comisca.inisca.me

Quinoxaline Derivatives as Ligands in Metal Complexes

Quinoxaline-based molecules can function as controlling ligands in catalytic reactions. znaturforsch.com They act as chelating agents, binding to a central metal ion through their nitrogen atoms to form stable complexes. isca.in This ability is similar to well-known bidentate ligands like 2,2′-bipyridine. nih.gov

A variety of transition metals, including zinc, iron, cobalt, nickel, and copper, have been complexed with quinoxaline derivatives. isca.inznaturforsch.comnih.gov The resulting metal complexes can have diverse coordination geometries, such as monomeric, dimeric, or even unique macrocyclic hexameric structures. znaturforsch.com The quinoxaline ligand plays a crucial role in determining the structure and, consequently, the reactivity and selectivity of the catalytic metal center. znaturforsch.com By modifying the substituents on the quinoxaline ring, the electronic properties and steric environment of the metal complex can be finely tuned, thereby influencing its catalytic performance. isca.inznaturforsch.com

Role in Organic Transformations

Metal complexes featuring quinoxaline ligands have been successfully employed as catalysts in important organic transformations. znaturforsch.com One notable example is the copolymerization of carbon dioxide (CO₂) with epoxides, such as cyclohexene (B86901) oxide. znaturforsch.com

In this reaction, zinc complexes containing quinoxaline-based ligands have demonstrated the ability to catalyze the formation of polycarbonates. znaturforsch.com The quinoxaline ligand is essential for the catalytic activity and selectivity of the process. For instance, the coordination environment provided by the ligand influences the effectiveness of the zinc center in promoting the alternating insertion of CO₂ and epoxide monomers into the growing polymer chain. znaturforsch.com Research has shown that subtle changes in the ligand structure can lead to significant differences in catalytic activity and the selectivity for carbonate linkages in the final polymer, highlighting the ligand's role as a "controlling" entity in the catalytic cycle. znaturforsch.com Furthermore, iron(III) complexes with quinoxaline have been studied for their catechol oxidase activity, demonstrating their potential in catalyzing oxidation reactions. mdpi.com

Advanced Pigments and Dyes

The field of materials science is continually exploring novel chromophores for the development of advanced pigments and dyes with enhanced properties such as high thermal stability, significant light-fastness, and tunable color characteristics. Within this context, quinoxaline derivatives, particularly those with a 2,3-diphenyl-substituted scaffold, have garnered considerable attention. The compound this compound is a subject of research interest for its potential applications in this domain, largely owing to the influence of its specific substitution pattern on its electronic and photophysical properties.

The core 2,3-diphenylquinoxaline structure is a robust chromophoric system. The introduction of electron-withdrawing chloro groups at the 5 and 7 positions of the quinoxaline ring is expected to significantly modulate the molecule's electronic properties. These substitutions can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This alteration of the electronic band gap directly influences the absorption and emission characteristics of the compound, which are fundamental to its color and fluorescent properties.

Research on analogous halogenated quinoxaline derivatives has demonstrated that such modifications can lead to bathochromic or hypsochromic shifts in the absorption and emission spectra, effectively tuning the color profile of the material. For instance, studies on other fluoro- and chloro-substituted diphenylquinoxalines have shown their potential as components in luminescent materials. rsc.org While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from related compounds.

The synthesis of 2,3-diphenylquinoxaline derivatives is typically achieved through the condensation reaction of an appropriately substituted o-phenylenediamine (B120857) with benzil (B1666583). nih.gov For this compound, the synthesis would involve the reaction of 4,6-dichloro-1,2-phenylenediamine with benzil.

The photophysical properties of substituted 2,3-diphenylquinoxaline derivatives are central to their application as pigments and dyes. The table below presents data from closely related compounds to provide an insight into the expected characteristics of this compound.

Photophysical Properties of Substituted 2,3-Diphenylquinoxaline Derivatives in Solution

CompoundSubstitution PatternAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Solvent
2,3-DiphenylquinoxalineUnsubstituted~348~454 (bluish-green)Ethanol (B145695)
6-bromo-2,3-diphenylquinoxalineMono-bromo substitutionNot specifiedDeep blue emission in solid-stateNot specified
6,7-dibromo-2,3-diphenylquinoxalineDi-bromo substitutionNot specifiedDeep blue emission in solid-stateNot specified
6,7-difluoro-2,3-diphenylquinoxalineDi-fluoro substitutionNot specifiedComponent in a complex emitting at 650 nm (deep red)Not specified

The data from these related compounds suggest that halogen substitution on the quinoxaline ring can tune the emission color from blue to red, indicating the potential for this compound to exhibit unique color properties. rsc.orgscholaris.casymbiosisonlinepublishing.com The electron-withdrawing nature of the chlorine atoms is anticipated to enhance the stability of the molecule, a desirable characteristic for pigments and dyes that are often exposed to harsh environmental conditions. researchgate.net

Further research into the precise photophysical characteristics, such as quantum yield and molar absorptivity, of this compound is necessary to fully ascertain its efficacy as an advanced pigment or dye. However, the foundational knowledge of quinoxaline chemistry strongly supports its potential in this high-performance application sector. rsc.orgresearchgate.net

Derivatization and Functionalization Strategies for Quinoxaline Core

Post-Synthetic Modifications of 5,7-Dichloro-2,3-diphenylquinoxaline

Post-synthetic modifications of the this compound core primarily involve the substitution of the chlorine atoms through various cross-coupling reactions and nucleophilic aromatic substitutions. These reactions allow for the introduction of a diverse array of functional groups, leading to the generation of a library of derivatives with unique properties.

One of the most powerful tools for the functionalization of aryl halides is the palladium-catalyzed cross-coupling reaction . This family of reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, enables the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. For instance, the Suzuki coupling allows for the introduction of new aryl or vinyl substituents, which can extend the π-conjugation of the quinoxaline (B1680401) system and thereby modulate its electronic and photophysical properties. Similarly, the Sonogashira coupling can be employed to introduce alkyne moieties, which are useful for the construction of linear-rigid structures and for further functionalization.

The Buchwald-Hartwig amination is another crucial post-synthetic modification strategy that allows for the introduction of nitrogen-based nucleophiles, such as primary and secondary amines, at the C5 and C7 positions. rsc.org This reaction is particularly valuable for the synthesis of donor-acceptor-donor (D-A-D) type molecules, where the electron-deficient quinoxaline core acts as the acceptor and the newly introduced amine moieties act as donors. rsc.org Such D-A-D structures often exhibit interesting photophysical properties, including intramolecular charge transfer (ICT) and aggregation-induced emission (AIE). rsc.org

Nucleophilic aromatic substitution (SNAr) offers a complementary approach to the functionalization of the this compound core. The electron-withdrawing nature of the pyrazine (B50134) ring in the quinoxaline moiety activates the C-Cl bonds towards nucleophilic attack. This allows for the direct displacement of the chlorine atoms by a variety of nucleophiles, including alkoxides, thiolates, and amines. The regioselectivity of the SNAr reaction can often be controlled by the reaction conditions and the nature of the nucleophile.

The following table summarizes some of the key post-synthetic modification strategies for the this compound core:

Reaction TypeReagents/CatalystsIntroduced MoietyPotential Application
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl groupExtended π-conjugation, optoelectronics
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkyne groupLinear-rigid structures, further functionalization
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino groupDonor-acceptor systems, emissive materials
Nucleophilic Aromatic SubstitutionNucleophile (e.g., RO⁻, RS⁻, R₂NH)Alkoxy, Thioether, Amino groupDiverse functionalization

Introduction of Diverse Substituents for Tuning Electronic and Optical Properties

The introduction of diverse substituents at the C5 and C7 positions of the 2,3-diphenylquinoxaline (B159395) core is a powerful strategy for tuning its electronic and optical properties. The nature of the substituent, whether electron-donating or electron-withdrawing, has a profound impact on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule.

Electron-donating groups (EDGs) , such as amino, alkoxy, and alkyl groups, increase the electron density of the quinoxaline core, leading to a destabilization of the HOMO and a decrease in the HOMO-LUMO energy gap. This typically results in a red-shift of the absorption and emission spectra. For example, the introduction of diarylamine or heterocyclic amine donors to a quinoxaline core has been shown to induce blue to yellow emission, a phenomenon attributed to intramolecular charge transfer (ICT) transitions. rsc.org

Conversely, electron-withdrawing groups (EWGs) , such as nitro, cyano, and sulfonyl groups, decrease the electron density of the quinoxaline core, leading to a stabilization of the LUMO and an increase in the HOMO-LUMO energy gap. This generally results in a blue-shift of the absorption and emission spectra. The introduction of sulfonyl chloride groups to the 2,3-diphenylquinoxaline scaffold has been explored for the synthesis of various derivatives. jddtonline.info

The interplay between the electron-donating and electron-withdrawing substituents can be exploited to fine-tune the optoelectronic properties of the resulting molecules. For instance, the synthesis of D-A-D type molecules based on the 2,3-diphenylquinoxaline core has been shown to result in materials with tunable emission colors and interesting photophysical phenomena such as aggregation-induced emission (AIE). rsc.org

The following table provides a qualitative overview of the effect of different substituents on the electronic and optical properties of the 2,3-diphenylquinoxaline core:

Substituent TypeExampleEffect on HOMOEffect on LUMOEffect on HOMO-LUMO GapSpectral Shift
Electron-Donating-NH₂, -OR, -RDestabilizesMinor effectDecreasesRed-shift
Electron-Withdrawing-NO₂, -CN, -SO₂RMinor effectStabilizesIncreasesBlue-shift

It is important to note that the actual effect of a substituent on the electronic and optical properties of the molecule can be influenced by a variety of factors, including its position on the quinoxaline core, its steric bulk, and the solvent environment.

Synthesis of Polyquinoxalines and Quinoxaline-Containing Macrocycles

The bifunctional nature of this compound makes it an excellent building block for the synthesis of polymers and macrocycles. The two reactive chlorine atoms can participate in polymerization or macrocyclization reactions, leading to the formation of extended structures with interesting properties and potential applications in materials science.

Polyquinoxalines (PQXs) are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The synthesis of PQXs can be achieved through various polymerization techniques, including nucleophilic aromatic substitution polymerization and palladium-catalyzed polycondensation reactions. By using this compound as a monomer, it is possible to synthesize PQXs with a well-defined structure and tailored properties. For example, the co-polymerization of this compound with a suitable aromatic diamine or bisphenol could lead to the formation of a thermally stable polymer with potential applications in high-temperature environments.

Quinoxaline-containing macrocycles have attracted considerable interest due to their unique host-guest chemistry, molecular recognition capabilities, and potential applications in sensing and catalysis. The synthesis of these macrocycles can be achieved through high-dilution cyclization reactions of this compound with appropriate linkers. A streamlined synthetic approach to light-emitting diazapolyoxa- and polyazamacrocycles incorporating a 2,3-diphenylquinoxaline residue has been reported, utilizing a Pd-catalyzed amination reaction for the macrocyclization step. nih.gov This strategy has been shown to yield macrocycles in good to high yields and allows for precise control over their structural parameters. nih.gov

The properties of the resulting polyquinoxalines and quinoxaline-containing macrocycles can be further tuned by varying the nature of the co-monomer or the linker, as well as by post-synthetic modification of the quinoxaline units. This versatility makes this compound a valuable building block for the design and synthesis of a wide range of functional materials.

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of quinoxaline (B1680401) derivatives, often involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, frequently requires harsh conditions such as high temperatures and strong acid catalysts. nih.gov Modern research is focused on overcoming these limitations by developing greener, more sustainable synthetic routes. ekb.eg These new methods aim to improve efficiency, reduce waste, and minimize the use of hazardous materials. ekb.egresearchgate.net

Key areas of development include:

Green Catalysts: There is a significant shift towards using recyclable and environmentally friendly catalysts. nih.gov Nanocatalysts, for instance, are gaining traction due to their high efficiency and reusability. researchgate.net Other approaches involve using materials like bentonite (B74815) clay K-10, which can facilitate reactions at room temperature. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.govresearchgate.net Sonication and UV radiation are also being explored as energy-efficient alternatives. researchgate.net

Eco-Friendly Solvents and Conditions: Researchers are increasingly using benign solvents like water and polyethylene (B3416737) glycol (PEG-400) or developing solvent-free reaction conditions. nih.govripublication.com Hydrothermal synthesis (HTS) represents a particularly promising method, using high-temperature water as both the solvent and a catalyst, thereby eliminating the need for organic solvents and yielding products with high purity. menchelab.com

MethodologyTraditional ApproachNovel/Sustainable ApproachKey Advantages of Sustainable Approach
CatalystStrong acidsRecyclable catalysts (e.g., bentonite clay, nanocatalysts) nih.govresearchgate.netReusability, reduced waste, milder reaction conditions
SolventOrganic solvents (e.g., ethanol (B145695), acetic acid) nih.govGreen solvents (e.g., water, PEG-400), solvent-free conditions ripublication.commdpi.comReduced toxicity, lower environmental impact, easier product separation
Energy SourceConventional heating (long hours) nih.govMicrowave irradiation, sonication nih.govresearchgate.netDrastically reduced reaction times, improved energy efficiency, higher yields
Reaction ConditionsHigh temperatures nih.govRoom temperature, hydrothermal synthesis nih.govmenchelab.comEnergy savings, potential for sensitive functional groups

Integration of Quinoxaline Derivatives with Nanotechnology

The convergence of quinoxaline chemistry and nanotechnology opens up new avenues for creating advanced materials with unique properties. This integration is occurring on two main fronts: the use of nanomaterials to catalyze quinoxaline synthesis and the incorporation of quinoxaline derivatives into nanostructures for functional applications.

Nanocatalysts in Synthesis: The use of nanocatalysts in the synthesis of quinoxalines is a significant advancement. rsc.org Materials such as monoclinic zirconia, silica (B1680970) nanoparticles, copper oxide (CuO), and magnetic iron oxide (Fe3O4) nanoparticles have been employed as highly efficient, heterogeneous catalysts. rsc.org These nanocatalysts offer large surface areas and can be easily recovered and reused for multiple cycles without a significant loss of activity, aligning with the principles of green chemistry. researchgate.netrsc.org

Quinoxalines in Functional Nanomaterials: The distinct photophysical properties of quinoxaline derivatives make them excellent candidates for integration into nanomaterials. rsc.org For example, certain 2,3-diphenylquinoxaline (B159395) derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the molecules become highly luminescent upon aggregation in a poor solvent or the solid state. rsc.org This property is being exploited to create fluorescent nanoaggregates for applications in chemical sensing and optoelectronic devices. rsc.org The ability of the quinoxaline core to act as a ligand for metal ions also suggests potential for developing novel sensors and catalytic nanomaterials.

NanocatalystTypical Particle SizeKey Advantages in Quinoxaline Synthesis
Zirconia (ZrO₂) Nanoparticles20–40 nm rsc.orgHigh efficiency, reusability for up to five cycles. rsc.org
Silica (SiO₂) Nanoparticles-Excellent yields and short reaction times under solvent-free conditions. rsc.org
Magnetic (Fe₃O₄) Nanoparticles~20 nm rsc.orgEasy recovery using an external magnet, high reusability. rsc.org
Copper Oxide (CuO) Nanoparticles~47 nm rsc.orgEffective under sonication, which activates the catalyst surface. rsc.org

Advancements in Computational Modeling for Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of new materials based on quinoxaline scaffolds. bohrium.com These theoretical methods allow researchers to predict the structural, electronic, and optical properties of molecules like 5,7-Dichloro-2,3-diphenylquinoxaline before engaging in time-consuming and costly synthesis. researchgate.netnih.gov

This in silico approach provides deep insights into:

Electronic Properties: DFT calculations can accurately determine the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO gap is a critical parameter that dictates the electronic and optical properties of a material, influencing its potential use in organic semiconductors and solar cells. researchgate.net

Optical Properties: Time-dependent DFT (TD-DFT) can predict the absorption and emission spectra of quinoxaline derivatives. researchgate.netnih.gov This allows for the fine-tuning of molecular structures to achieve desired colors and efficiencies for applications in Organic Light-Emitting Diodes (OLEDs) and fluorescent probes. rsc.org

Photovoltaic Parameters: For applications in organic solar cells, computational models can estimate key parameters such as the open-circuit voltage (Voc), light-harvesting efficiency (LHE), and electron injection driving force. researchgate.netnih.gov This enables the screening of large libraries of virtual compounds to identify the most promising candidates for high-performance devices. researchgate.net

Calculated ParameterSignificance in Material DesignPotential Application
HOMO/LUMO Energy LevelsDetermines electron-donating/accepting ability and charge transport properties. researchgate.netresearchgate.netOrganic Semiconductors, Solar Cells
Energy Gap (ΔE g)Influences the absorption wavelength and conductivity of the material. researchgate.netSolar Cells, Optoelectronics
Absorption Spectra (UV-Vis)Predicts the wavelengths of light the molecule will absorb. researchgate.netDyes, OLEDs, Solar Cells
Open-Circuit Photovoltage (V oc)A key determinant of the power conversion efficiency of a solar cell. researchgate.netnih.govOrganic Photovoltaics (OPV)
Light Harvesting Efficiency (LHE)Measures how effectively a molecule absorbs sunlight. researchgate.netnih.govDye-Sensitized Solar Cells (DSSC)

Exploration of Unconventional Applications in Physical and Material Sciences

While quinoxaline derivatives have been extensively studied for their biological activities, future research is increasingly focused on their application in physical and material sciences. ijpsjournal.com The rigid, planar, and electron-deficient nature of the quinoxaline ring system makes it an ideal building block for a variety of advanced materials. ipp.pt

Emerging applications include:

Organic Electronics: The fused aromatic structure of compounds like 2,3-diphenylquinoxaline provides good charge transport properties, making them suitable for use as organic semiconductors in Organic Field-Effect Transistors (OFETs). researchgate.net Their inherent fluorescence also makes them valuable as emissive materials in OLEDs. ipp.ptrsc.org

Chemosensors: The nitrogen atoms in the pyrazine (B50134) ring can coordinate with metal ions, and this interaction can alter the photophysical properties of the molecule. This has led to the development of 2,3-diphenylquinoxaline derivatives as fluorescent probes for the detection of various metal ions and other small molecules.

Coordination Chemistry and Catalysis: Serving as effective ligands, these compounds form stable complexes with a range of transition metals, including palladium and iridium. These metal complexes are being investigated for their catalytic activity and as phosphorescent emitters for highly efficient OLEDs, capable of emitting colors from yellow to deep red.

Application AreaRelevant Property of Quinoxaline DerivativeExample of Use
Organic Light-Emitting Diodes (OLEDs)Fluorescence, phosphorescence (as metal complexes), charge transport. ipp.ptUsed as emissive layers or host materials.
Chemical SensorsChanges in fluorescence upon binding to analytes. Fluorescent probes for detecting metal ions.
Organic SemiconductorsGood charge carrier mobility due to π-conjugated system. researchgate.netActive layer in Organic Field-Effect Transistors (OFETs).
Coordination ChemistryAbility of nitrogen atoms to act as ligands for metals. Formation of cyclopalladated and iridium complexes for catalysis or phosphorescent emitters.

Q & A

Q. What are the standard synthetic routes for 5,7-Dichloro-2,3-diphenylquinoxaline, and how do reaction parameters influence yield?

The compound is synthesized via condensation of 1,2-diamines with α-diketones. For example, reacting 5,7-dichloro-o-phenylenediamine with benzil derivatives in solvents like acetic acid or rectified spirit under reflux. Key parameters include:

  • Solvent choice : Polar protic solvents (e.g., acetic acid) enhance cyclization efficiency .
  • Temperature : Optimal yields are achieved at reflux temperatures (e.g., 70–100°C) to drive dehydration .
  • Catalysts : Acidic conditions (e.g., HCl) accelerate the reaction by protonating carbonyl groups .
  • Purification : Recrystallization in ethanol or column chromatography removes by-products .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets in δ 7.2–8.2 ppm, with characteristic shifts for chlorine-substituted carbons (~δ 128–153 ppm) .
  • FT-IR : Peaks at ~1558 cm⁻¹ (C=N stretching) and ~3058 cm⁻¹ (aromatic C–H) confirm the quinoxaline core .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 353.20 for C₁₈H₁₀Cl₂N₄) validate the molecular formula .

Q. What are the primary applications of this compound in materials science?

The compound serves as:

  • A corrosion inhibitor for mild steel in acidic media, with inhibition efficiencies >90% due to adsorption via π-electrons and lone pairs on nitrogen .
  • A ligand in coordination chemistry , forming photoluminescent platinum(II) complexes with applications in OLEDs .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the inhibition efficiency of quinoxaline derivatives?

Discrepancies in corrosion inhibition data (e.g., varying efficiencies at different temperatures) can be addressed by:

  • Adsorption isotherms : Fit experimental data to Langmuir or Freundlich models to determine binding modes .
  • Computational modeling : Density Functional Theory (DFT) calculates Fukui indices to identify reactive sites on the molecule .
  • Electrochemical impedance spectroscopy (EIS) : Quantifies charge-transfer resistance to validate adsorption stability .

Q. What strategies optimize the green synthesis of this compound?

Sustainable approaches include:

  • Ultrasound-assisted synthesis : Reduces reaction time and energy consumption via cavitation effects .
  • Biocatalysts : Thiamine hydrochloride can replace traditional acids, minimizing waste .
  • Solvent-free conditions : Melt reactions between solid diamine and diketone precursors eliminate solvent use .

Q. How do structural modifications influence the photophysical properties of quinoxaline-based metal complexes?

  • Crystal engineering : Planar quinoxaline ligands enhance π-π stacking in platinum(II) complexes, red-shifting emission spectra .
  • Electron-withdrawing groups (e.g., Cl): Stabilize LUMO levels, altering luminescence quantum yields .
  • X-ray crystallography : Resolves bond angles and dihedral twists (e.g., 78.45° for chlorophenyl substituents) affecting intermolecular interactions .

Q. How should researchers handle conflicting spectroscopic data during structural elucidation?

  • Cross-validation : Compare NMR/IR results with computational simulations (e.g., Gaussian) .
  • Single-crystal analysis : Resolves ambiguities in substituent positioning (e.g., dichloro vs. dimethyl groups) .
  • Isotopic labeling : Traces reaction pathways to confirm regioselectivity in heterocyclic systems .

Methodological Guidelines

  • Synthetic Reproducibility : Document solvent purity, reaction atmosphere (N₂ vs. air), and heating rates to ensure consistency .
  • Data Interpretation : Use software like MestReNova for NMR deconvolution and Olex2 for crystallographic refinement .
  • Ethical Practices : Adhere to safety protocols for handling chlorinated intermediates (e.g., PPE, fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.